Home > Products > Screening Compounds P120981 > 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide - 325720-27-2

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Catalog Number: EVT-2894111
CAS Number: 325720-27-2
Molecular Formula: C16H9ClFN3O3S
Molecular Weight: 377.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-fluorophenyl group at the 4-position and a 3-chloro-2-methylphenyl amino group at the 2-position. It was synthesized via the Hantzsch thiazole synthesis and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

    Compound Description: This compound consists of a 1,3-thiazole ring substituted with a phenyl group at the 4-position and a 2-chloroacetamide group at the 2-position. Its crystal structure, determined by X-ray diffraction, reveals two independent molecules in the asymmetric unit. []

    Compound Description: This compound comprises a 1,3-thiazole ring with a 4-fluorophenyl group at the 4-position and a 3-(4-methoxyphenyl)-4-methylbenzamide substituent at the 2-position. X-ray crystallography studies confirmed its structure and showed that molecules are linked via strong N—H⋯O hydrogen bonds in the crystal lattice. []

    Compound Description: This compound features a 1,3-thiazole ring with a 4-(3-methyl-3-phenylcyclobutyl) group at the 4-position and a substituted acetohydrazide group at the 2-position. The structure is stabilized by an intramolecular C—H⋯N hydrogen bond between the benzylidene group and the thiazole ring. []

    Compound Description: This compound contains a 1,3-thiazole ring substituted with a 4-(3-methyl-3-phenylcyclobutyl) group at the 4-position and a substituted acetohydrazide group at the 2-position. Its structure has been characterized by X-ray crystallography, revealing an approximately planar acetohydrazide group and weak intermolecular C—H⋯O hydrogen bonds. []

    Compound Description: This compound features a 1,3-thiazole ring substituted with a 4-chlorophenyl group at the 4-position and a 2-chloroacetamide group at the 2-position. X-ray crystallography studies confirmed its structure and showed C—H⋯O interactions linking molecules into chains within the crystal lattice. []

    Compound Description: This compound consists of a 1,3-thiazole ring linked to a pyrazole ring, which is further connected to a triazole ring. The thiazole ring bears a 4-bromophenyl group at the 4-position. The molecule exhibits multiple twists, as revealed by the dihedral angles between its rings. []

    Compound Description: This compound features a 1,3-thiazole ring linked to a ferrocenyl group at the 4-position and a 1H-1,2,4-triazol-1-yl group at the 5-position. The 2-position of the thiazole is substituted with a 2-nitrobenzamide group. It was synthesized as a potential anticancer agent. []

    Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-fluorophenyl group at the 5-position and a 2-chloronicotinamide group at the 2-position. Its crystal structure has been reported, revealing a trans configuration with respect to the C=O and N—H bonds and intermolecular hydrogen bonding. []

    Compound Description: This compound was unexpectedly synthesized while attempting to synthesize an amidoxime derivative. It features a dihydrofuran ring with various substituents, including a 2-nitrobenzamide group. []

    Compound Description: This entry refers to a series of spiropyrrolizidine analogues synthesized from Rosuvastatin intermediate N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. These compounds contain a spiropyrrolizidine ring system and a pyrimidine ring with a 4-fluorophenyl substituent. []

    Compound Description: This entry refers to a series of bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings linked by a sulfur atom. They were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. []

    Compound Description: Nitazoxanide is a broad-spectrum antiparasitic drug belonging to the thiazolide class. It is effective against various parasites, including helminths, protozoa, and some bacteria. []

    Compound Description: Tizoxanide is the active metabolite of nitazoxanide, also exhibiting broad-spectrum antiparasitic activity. []

    Compound Description: NTB is a nitrothiazole compound structurally related to nitazoxanide and tizoxanide. It demonstrated potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana, highlighting its potential as an antiparasitic agent. []

    Compound Description: This compound is described as an improved AKT inhibitor. It contains a thiophene ring instead of a thiazole ring but shares some structural features with 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide. [, ]

    Compound Description: This compound features a dihydroimidazo[2,1-b][1,3]thiazole ring system linked to a pyridine ring, which is further substituted with a 2-(4-fluorophenyl)acetamide group. Its crystal structure is stabilized by intermolecular hydrogen bonding. []

    Compound Description: This entry refers to a series of compounds containing a 1,3-thiazole ring linked to a nitroindole carbohydrazide moiety. These compounds were synthesized and evaluated for their antifungal and antibacterial activities. []

    Compound Description: This compound contains a 1,3-thiazole ring substituted with a 4-methylphenyl group at the 4-position and two sulfonamide groups at the 2-position. Its crystal structure shows two independent molecules in the asymmetric unit and intermolecular C—H⋯O interactions. []

    Compound Description: AR-A014418 is a known inhibitor of glycogen synthase kinase 3β (GSK-3β) and features a 5-nitro-1,3-thiazol-2-yl urea moiety with a 4-methoxybenzyl substituent on the urea nitrogen. []

    Compound Description: This compound is a derivative of AR-A014418 and also inhibits GSK-3β. It contains a 5-nitro-1,3-thiazol-2-yl urea moiety with a 4-methoxyphenyl substituent on the urea nitrogen. []

    Compound Description: This compound incorporates a 1,3-thiazole ring linked to a 1H-1,2,4-triazol-1-yl group at the 5-position and a 2,4-difluorophenyl group at the 4-position. A 2-fluorobenzamide substituent is present at the 2-position of the thiazole ring. This compound was synthesized as a potential antifungal agent. []

    Compound Description: This is a copper(II) complex containing a (4,5-dihydro-1,3-thiazol-2-yl)hydrazine ligand. The complex forms polymeric chains linked by μ-chloro bridges. Magnetic susceptibility measurements indicate weak antiferromagnetic intrachain interactions. []

    Compound Description: This compound contains both a 1,3,4-thiadiazole ring and a 1,3-thiazolidin-4-one ring. The thiadiazole ring bears a 4-fluorophenyl group at the 5-position. Its structure has been confirmed by X-ray crystallography, showing various intermolecular hydrogen bonding interactions. []

    Compound Description: This compound features a 1,3-thiazole ring linked to a benzothiazine ring. The thiazole ring bears a methyl group at the 5-position. The structure is stabilized by intra- and intermolecular hydrogen bonding interactions. []

    Compound Description: This compound is a nickel(II) complex containing two 4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide ligands and two azide anions. The nickel(II) ion adopts a distorted octahedral geometry. []

    Compound Description: This compound contains a 1,3-thiazole ring substituted with a carboxylic acid group at the 4-position and a pyridinium ring at the 2-position. The crystal structure reveals a salt formation with 5-sulfosalicylic acid and the presence of intermolecular hydrogen bonds. []

    Compound Description: This compound comprises a 1,3-thiazole ring bearing a 4-chloro-3-fluorophenyl substituent at the 4-position and a 4-(methyloxy)phenyl substituent at the 2-position. It exists in two enantiotropically-related polymorphs with distinct crystal structures. []

    Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor. It contains a 1,3-thiazole ring with a 3-methylphenyl group at the 4-position and a substituted pyridine ring at the 5-position. The 2-position of the thiazole ring is substituted with a benzamide group. TAK-715 is currently under clinical investigation for the treatment of rheumatoid arthritis. []

    Compound Description: This entry refers to a series of compounds containing a 1,3-thiazole ring linked to a 4,5-dihydro-1H-imidazole-2-carboxamide moiety. These compounds were synthesized and screened for their anticancer activity, showing promising results. []

    Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a 4-fluorophenyl acetate moiety. Although structurally distinct from 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, it shares the presence of a 4-fluorophenyl group. []

    Compound Description: PF-05089771 is a potent and selective inhibitor of NaV1.7, a sodium channel subtype involved in pain signaling. It features a 1,3-thiazole ring linked to a substituted benzene ring, which also bears a sulfonamide group. []

    Compound Description: This compound features a 1,3-thiazole ring substituted with a 2-nitrobenzamide group at the 2-position and a nitro group at the 5-position. Its crystal structure reveals a twisted conformation and the presence of intermolecular hydrogen bonds. []

    Compound Description: This entry refers to a series of bi-heterocyclic propanamides containing both 1,3-thiazole and 1,3,4-oxadiazole rings. These compounds were synthesized and found to be potent inhibitors of urease with low cytotoxicity. []

    Compound Description: This entry refers to a series of compounds incorporating both 1,3-thiazole and 1,3-thiazolidin-4-one rings. These compounds were synthesized via a multistep process involving Hantzsch thiazole synthesis and subsequent modifications. []

    Compound Description: This entry describes a series of compounds featuring a thiazol-4(5H)-one ring with various benzylidene substituents at the 5-position and a complex substituent at the 2-position incorporating aniline, ether, and 1,3,4-oxadiazole moieties. These compounds exhibited promising antibacterial activity, particularly against Gram-negative bacteria. []

    Compound Description: This compound features a 1,3-thiazolidin-4-one ring linked to a substituted indole ring. While structurally different from 5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, it shares the presence of halogenated aryl substituents and an amide linkage. []

    Compound Description: This compound is a complex molecule incorporating multiple heterocyclic rings, including pyrazole and azitidinone, and features a 4-fluorophenyl substituent. It displayed notable antibacterial and antioxidant activities. []

    Compound Description: This compound serves as an intermediate in the synthesis of Rosuvastatin and contains a pyrimidine ring with a 4-fluorophenyl substituent. []

    Compound Description: This is a tungsten(II) complex coordinated by two 4-methyl-1,3-thiazole rings through their nitrogen atoms, along with three carbonyl and two chloride ligands. []

Properties

CAS Number

325720-27-2

Product Name

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

IUPAC Name

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Molecular Formula

C16H9ClFN3O3S

Molecular Weight

377.77

InChI

InChI=1S/C16H9ClFN3O3S/c17-10-3-6-14(21(23)24)12(7-10)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22)

InChI Key

QVEHXFDYLFQRHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.